molecular formula C14H20N2O B15214806 (Z)-5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole

(Z)-5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole

Cat. No.: B15214806
M. Wt: 232.32 g/mol
InChI Key: BILQQYVFSZUSKS-UITAMQMPSA-N
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Description

(Z)-5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole is a complex organic compound characterized by its unique structure, which includes an isoxazole ring and a quinolizidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various functionalized derivatives.

Scientific Research Applications

(Z)-5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of (Z)-5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (Z)-5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole:

    (Octahydro-1H-quinolizin-9a-yl)methanol: Similar in structure but differs in functional groups and reactivity.

    Isoxazole derivatives: Share the isoxazole ring but differ in other structural components and properties.

Uniqueness

This compound stands out due to its combination of the isoxazole ring and quinolizidine moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

(Z)-5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to present a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by its unique isoxazole ring and a substituted octahydroquinolizine moiety. Its structural formula can be represented as follows:

C14H20N2O\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}

This structure suggests potential interactions with various biological targets, which are critical for its pharmacological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoxazole derivatives, including this compound. In vitro tests have shown that certain isoxazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related study indicated that various isoxazole derivatives displayed inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Isoxazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)IC50 (µM)
1Staphylococcus aureus1510
2Escherichia coli1215
3Bacillus cereus1412

Antioxidant Activity

Isoxazoles are also noted for their antioxidant properties. A study demonstrated that certain derivatives possess the ability to scavenge free radicals effectively, with varying degrees of activity measured using DPPH and ABTS assays. The antioxidant capacity correlates with the presence of specific substituents on the isoxazole ring .

Table 2: Antioxidant Activity of Selected Isoxazole Derivatives

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
A8590
B7075
C6065

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For instance, it has been reported to inhibit acetylcholinesterase (AChE), an important target in neurodegenerative diseases such as Alzheimer's. The IC50 values for related compounds indicate promising inhibitory effects .

Table 3: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)
(Z)-5-(...)Acetylcholinesterase0.22
Compound XButyrylcholinesterase0.42

Case Studies

  • Study on Neuroprotective Effects : A recent investigation focused on the neuroprotective effects of isoxazole derivatives, including this compound. The results indicated that these compounds could reduce oxidative stress in neuronal cells, suggesting potential therapeutic applications in neurodegenerative conditions .
  • Anticancer Potential : Another study evaluated the anticancer activity of several isoxazole derivatives against prostate cancer cell lines. The findings revealed that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents .

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

5-[(Z)-2-(1,2,3,4,6,7,8,9-octahydroquinolizin-9a-yl)ethenyl]-1,2-oxazole

InChI

InChI=1S/C14H20N2O/c1-3-11-16-12-4-2-8-14(16,7-1)9-5-13-6-10-15-17-13/h5-6,9-10H,1-4,7-8,11-12H2/b9-5-

InChI Key

BILQQYVFSZUSKS-UITAMQMPSA-N

Isomeric SMILES

C1CCN2CCCCC2(C1)/C=C\C3=CC=NO3

Canonical SMILES

C1CCN2CCCCC2(C1)C=CC3=CC=NO3

Origin of Product

United States

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